Asn-Val
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4/c1-4(2)7(9(15)16)12-8(14)5(10)3-6(11)13/h4-5,7H,3,10H2,1-2H3,(H2,11,13)(H,12,14)(H,15,16)/t5-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBQPGIYEZKDEG-FSPLSTOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901344771 | |
| Record name | L-Asparaginyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901344771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145314-87-0 | |
| Record name | L-Asparaginyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901344771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Characterization and Conformational Analysis of Asparaginyl Valine
Crystallographic Investigations and Asymmetric Unit Composition
The solid-state structure of L-Asparaginyl-L-valine has been determined through crystallographic analysis, revealing a hydrated form. The asymmetric unit of the crystal, the smallest part of the crystal that can be repeated by symmetry operations to build the entire lattice, is notably complex. It is composed of three independent peptide molecules and four water molecules, corresponding to a formula of L-Asparaginyl-L-valine 1.33-hydrate (C9H17N3O4·1.33H2O). researchgate.netresearchgate.netresearchgate.net This arrangement indicates that the three zwitterionic dipeptide molecules (labeled A, B, and C) have slightly different local environments within the crystal structure. researchgate.net The presence of multiple molecules in the asymmetric unit (Z' > 1) is a common feature in peptide crystallography, often influenced by the need to establish efficient packing and hydrogen-bonding networks.
Asymmetric Unit Composition of L-Asparaginyl-L-valine 1.33-hydrate
| Component | Count in Asymmetric Unit |
|---|---|
| Asparaginyl-Valine Molecules | 3 |
| Water Molecules | 4 |
Analysis of Intramolecular Hydrogen Bonding Networks
Intramolecular Hydrogen Bonds in Asparaginyl-Valine
| Peptide Molecule | Donor Group | Acceptor Group | Status |
|---|---|---|---|
| Molecule A | N-terminal Amino (NH3+) | Asparagine Side-Chain Carbonyl (C=O) | Present |
| Molecule B | - | - | Absent |
| Molecule C | N-terminal Amino (NH3+) | Asparagine Side-Chain Carbonyl (C=O) | Present |
Elucidation of Molecular Packing and Intermolecular Interactions
The crystal structure of a molecule is determined by the way individual molecules pack together, stabilized by a network of intermolecular interactions. For L-Asparaginyl-L-valine 1.33-hydrate, the molecular packing is characterized by the formation of distinct hydrophilic and hydrophobic regions. The hydrophilic layers are dominated by an extensive network of hydrogen bonds. researchgate.net These interactions involve the zwitterionic terminal groups (N-terminal amino and C-terminal carboxylate) of the dipeptides, the polar asparagine side chains, and the water molecules of hydration. researchgate.net This complex hydrogen-bonding scheme is fundamental to the stability of the crystal lattice. researchgate.net The hydrogen-bonding patterns in zwitterionic dipeptides are typically governed by head-to-tail chains, where the amino group of one molecule interacts with the carboxylate group of a neighboring molecule. researchgate.netresearchgate.net
Characterization of Valine Side Chain Aggregation
A significant feature of the molecular packing in L-Asparaginyl-L-valine 1.33-hydrate is the aggregation of the nonpolar valine side chains. researchgate.netresearchgate.net These hydrophobic isopropyl groups cluster together, forming large, continuous columns that run through the crystal structure. researchgate.net This segregation of nonpolar side chains away from the hydrophilic, hydrogen-bonded network is a manifestation of the hydrophobic effect within the solid state. This type of self-assembly into distinct hydrophobic and hydrophilic domains is a recurring motif in the crystal structures of amphiphilic molecules like peptides and is a key driver of molecular organization.
Computational Approaches to Conformational Space Exploration
Beyond experimental crystallography, computational methods provide powerful tools for exploring the full range of possible conformations of a molecule. Studies on the protonated form of Asparaginyl-Valine, [AsnVal + H]⁺, have utilized a combination of techniques, including Density Functional Theory (DFT) and molecular mechanics/molecular dynamics (MM/MD) simulations with force fields like AMBER. nih.govacs.org These investigations, often coupled with gas-phase infrared multiple photon dissociation (IRMPD) spectroscopy, aim to identify the most stable, low-energy structures of the dipeptide. nih.gov
Theoretical calculations have identified several low-energy conformers for [AsnVal + H]⁺ that are very close in energy. nih.gov The three most stable conformers are located within 10 kJ/mol of each other and share a common feature: the proton is located on the N-terminal amine group, which then acts as a hydrogen-bond donor to both the side-chain carbonyl oxygen and the backbone amide carbonyl oxygen of the asparagine residue. nih.gov Different levels of theory, such as B3LYP, B3P86, and MP2, may predict slightly different energy rankings for these conformers, which primarily differ in their backbone and side-chain dihedral angles. nih.gov For instance, the ttgtgtt and gggtgtt conformers differ in the hydrogen bonding of the valine residue's carbonyl group. nih.gov Another low-lying conformer, ttgtttt, differs mainly in the orientation of the valine side chain. nih.gov These computational results underscore the conformational flexibility of the dipeptide and the subtle energetic balance between different folded structures.
Low-Energy Conformers of Protonated Asparaginyl-Valine ([AsnVal + H]⁺)
| Conformer Name | Key Differentiating Feature | Predicted Lowest Energy by Theory Level |
|---|---|---|
| ttgtgtt | Valine carbonyl (CO²) H-bonds with HN² | B3LYP |
| gggtgtt | Valine carbonyl (CO²) H-bonds with Asparagine side-chain amine (HNs) | B3P86, MP2 |
| ttgtttt | Alternative orientation of the Valine side chain | Within 2-3 kJ/mol of ttgtgtt |
Reactivity and Degradation Pathways of Asparaginyl Valine
Non-Enzymatic Deamidation Mechanisms of Asparaginyl Residues
Non-enzymatic deamidation is a post-translational modification that alters the primary structure of proteins by converting an asparagine residue into either an aspartic acid or isoaspartic acid residue. nih.govgoogle.comnih.gov This process is initiated by an intramolecular nucleophilic attack, leading to the formation of a cyclic intermediate. google.commdpi.com
Pathway Elucidation Leading to Succinimide (B58015) Intermediates
The deamidation of asparagine residues in peptides and proteins is widely recognized to proceed through a succinimide (SI) intermediate. nih.govmdpi.comacs.org This mechanism involves a two-step process: cyclization followed by deammoniation. mdpi.com The initial step is an intramolecular nucleophilic attack by the peptide-bond nitrogen of the adjacent amino acid residue (in this case, valine) on the side-chain amide carbon of the asparagine. mdpi.comresearchgate.net This attack forms a five-membered ring tetrahedral intermediate. Subsequently, this intermediate releases an ammonia (B1221849) molecule to yield the succinimide species. mdpi.com
Characterization of Furanone Ring-Containing Product Ion Formation
In the gas-phase deamidation of protonated Asparaginyl-Valine, the primary product formed is a furanone ring-containing product ion. nih.govnih.govscience.gov This pathway is initiated by a nucleophilic attack of the peptide bond oxygen on the γ-carbon of the asparagine side chain. nih.govnih.gov This leads to the loss of ammonia and the formation of the five-membered furanone ring. nih.govru.nl The lowest energy furanone structure is protonated at the nitrogen of the peptide bond and is calculated to be 15–40 kJ/mol higher in energy than the most stable succinimide structure. acs.org
Impact of Adjacent Valine Residue on Deamidation Rates and Mechanisms
The nature of the amino acid residue adjacent to asparagine on the carboxyl side significantly influences the rate and mechanism of deamidation. mdpi.com The bulky isopropyl side chain of valine is expected to create greater steric hindrance compared to smaller residues like glycine (B1666218) and alanine (B10760859). nih.govacs.org This steric hindrance is a key factor in why the formation of the succinimide intermediate is extremely slow in Asn-Val sequences. mdpi.com
The deamidation of dipeptides containing asparagine and a C-terminal glycine or alanine residue can proceed through both succinimide and furanone formation. nih.govru.nl However, in the case of Asparaginyl-Valine, the deamidation exclusively results in the formation of a furanone structure. ru.nl This highlights the profound impact of the valine residue's size and structure on the reaction pathway.
Energetic Profiles and Threshold Collision-Induced Dissociation (TCID) Studies of Deamidation
Threshold collision-induced dissociation (TCID) experiments provide valuable insights into the energetics of deamidation. For protonated Asparaginyl-Valine, the formation of the furanone ring-containing product ion is characterized by a threshold energy of 129 ± 5 kJ/mol. nih.govnih.govresearchgate.net This is notably 15 kJ/mol higher in energy than the lowest energy dissociation channel available to the system, which is dehydration. nih.govnih.gov
Quantum-chemical modeling confirms these experimental findings, with calculated reaction energies aligning with the measured reaction thresholds. nih.gov Theoretical calculations at various levels of theory support the observation that furanone formation is the favored deamidation pathway for [AsnVal + H]⁺. nih.gov
Nucleophilic Attack Mechanisms in Deamidation Processes
The deamidation of Asparaginyl-Valine involves distinct nucleophilic attack mechanisms that determine the final product.
Attack by Peptide Bond Oxygen: This leads to the formation of the furanone ring. The oxygen of the peptide bond between asparagine and valine acts as the nucleophile, attacking the γ-carbon of the asparagine side chain. nih.govnih.gov
Attack by Peptide Bond Nitrogen: This is the initial step for the formation of a succinimide intermediate. The nitrogen atom of the peptide bond attacks the side-chain amide carbon of the asparagine. mdpi.comresearchgate.net While this is a common pathway for other Asn-Xxx sequences, it is not observed in the gas-phase deamidation of this compound due to the steric hindrance from the valine side chain. nih.govmdpi.com
Relationship between Peptide Conformation and Backbone NH Acidity in Degradation
The rate of succinimide-mediated degradation is highly dependent on the acidity of the backbone peptide nitrogen (NH) of the C-terminal residue. nih.gov The conformation of the peptide plays a crucial role in determining this acidity. nih.gov For residues other than glycine, the electrostatic and inductive effects of the side chain group largely influence the equilibrium concentration of the anionic form of the peptide bond nitrogen, which initiates the succinimide formation. nih.gov
While specific studies on the direct relationship between the conformation of Asparaginyl-Valine and its backbone NH acidity are not detailed in the provided results, the principle that peptide conformation dictates the rate of degradation by influencing the nucleophilicity of the attacking nitrogen is a fundamental concept. nih.gov The bulky valine side chain likely restricts the conformational freedom of the peptide backbone, thereby affecting the orientation and availability of the backbone nitrogen for nucleophilic attack and contributing to the slow rate of succinimide formation. mdpi.com
Dehydration and Competing Decomposition Pathways
Under conditions of low-energy activation, such as those used in mass spectrometry, the protonated form of asparaginyl-valine, [AsnVal + H]⁺, undergoes several decomposition reactions. nih.govacs.org The primary competing pathways are dehydration (the loss of a water molecule) and deamidation (the loss of an ammonia molecule from the asparagine side chain). nih.govacs.org
A combined spectroscopic, guided ion beam, and theoretical study revealed that for [AsnVal + H]⁺, dehydration represents the lowest energy dissociation channel available to the system. nih.govresearchgate.net Deamidation also occurs, but it has a higher energy requirement. The deamidation of [AsnVal + H]⁺ proceeds through the loss of ammonia from the asparagine side chain. This reaction is initiated by a nucleophilic attack of the peptide bond oxygen on the γ-carbon of the asparagine side chain, leading to the formation of a product ion containing a furanone ring. nih.govacs.org The threshold energy for this deamidation pathway was determined to be 129 ± 5 kJ/mol, which is 15 kJ/mol higher than the energy required for dehydration. nih.govacs.orgacs.org
Interestingly, the formation of a succinimide ring-containing product, a common intermediate in the deamidation of other asparagine-containing dipeptides like protonated asparaginyl-glycine (B14482181) and asparaginyl-alanine, was not observed for asparaginyl-valine under these experimental conditions. nih.govacs.org This highlights how the identity of the adjacent amino acid (in this case, valine) can influence the specific decomposition pathway taken.
| Decomposition Pathway | Description | Threshold Energy (for [AsnVal + H]⁺) | Product Structure |
| Dehydration | Loss of a water molecule (H₂O) | Lowest energy pathway | Not specified |
| Deamidation | Loss of an ammonia molecule (NH₃) from the Asn side chain | 129 ± 5 kJ/mol | Furanone ring-containing ion |
Non-Enzymatic Peptide Bond Cleavage at Asparaginyl Residues
A significant, though much slower, degradation pathway for peptides containing asparagine is the non-enzymatic cleavage of the peptide bond at the C-terminal side of the asparagine residue. acs.orgresearchgate.netnih.gov This post-translational modification occurs under physiological conditions and can lead to protein denaturation and loss of function. acs.orgresearchgate.netnih.gov This reaction is distinct from deamidation, although both can be initiated by the formation of a cyclic intermediate. acs.orgnih.gov
The initial step in peptide bond cleavage is a nucleophilic attack by the side-chain nitrogen of the asparagine on the main-chain carbonyl carbon of the same residue. nih.govresearchgate.net This is in contrast to deamidation, which typically involves a nucleophilic attack by the backbone nitrogen of the following amino acid on the asparagine side-chain amide carbon. nih.govnih.gov The cleavage reaction ultimately results in the scission of the peptide backbone, converting the original asparagine residue into a C-terminal residue. acs.org
The rate of peptide bond cleavage at asparagine is markedly slower than the rate of deamidation. acs.orgresearchgate.net For instance, at 37°C, the half-lives for asparagine deamidation can range from 1 to 400 days, whereas the rates for cleavage are much slower, with half-lives ranging from 200 to over 10,000 days. acs.org Due to this slow reaction speed, the precise mechanisms have been a subject of detailed computational investigation. acs.orgnih.gov
To elucidate the mechanism of non-enzymatic peptide bond cleavage, quantum chemical calculations have been performed, often using model compounds such as Ace-Asn-Gly-Nme (where Ace is acetyl and Nme is methylamino). acs.orgresearchgate.netnih.gov These computational studies, employing methods like density functional theory (DFT), have revealed that the reaction proceeds through a multi-step pathway involving a cyclic succinimide intermediate. acs.orgresearchgate.netnih.govacs.org
Cyclization: The side-chain nitrogen of asparagine attacks its own main-chain carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses to form a succinimide ring. researchgate.netnih.gov
C-terminal Fragment Release: The peptide bond is broken, releasing the C-terminal portion of the peptide. researchgate.netnih.gov
These studies have also highlighted the crucial role of catalysts, such as dihydrogen phosphate (B84403) (H₂PO₄⁻) and hydrogen carbonate (HCO₃⁻) ions, which are present under physiological conditions. acs.orgresearchgate.netnih.govmdpi.com These ions facilitate the necessary proton transfers that occur during the reaction, lowering the energy barriers. acs.orgresearchgate.netnih.gov The calculations suggest that conformational changes in the peptide backbone are required for both the initial cyclization step and the subsequent fragment release. acs.orgresearchgate.netnih.gov
Computational studies have been instrumental in comparing the energetics of peptide bond cleavage and deamidation, explaining the observed differences in their reaction rates. The activation barrier, which is the energy required to initiate the reaction, is significantly higher for peptide bond cleavage than for deamidation. acs.orgnih.gov
The experimental activation barrier for asparagine deamidation is in the range of 80–100 kJ/mol. acs.org In contrast, computational analyses have calculated the activation barriers for peptide bond cleavage to be considerably higher.
The table below summarizes the calculated activation barriers for the two competing reactions, based on computational studies.
| Reaction | Catalyst | Calculated Activation Barrier (kJ/mol) | Reference |
| Peptide Bond Cleavage | Dihydrogen phosphate (H₂PO₄⁻) | 130 | acs.orgresearchgate.netnih.gov |
| Peptide Bond Cleavage | Hydrogen carbonate (HCO₃⁻) | 123 | acs.orgresearchgate.netnih.gov |
| Deamidation | Dihydrogen phosphate (H₂PO₄⁻) | ~89 (syn conformation) | nih.gov |
| Deamidation | (Experimental Range) | 80 - 100 | acs.org |
The fundamental distinction that leads to these different energy barriers lies in the nucleophile involved in the initial cyclization step. nih.gov For deamidation, the nucleophile is the backbone nitrogen of the succeeding residue, whereas for cleavage, it is the side-chain amide nitrogen of the asparagine itself. nih.gov The higher activation energy for cleavage confirms that it is a much less favorable pathway than deamidation. acs.orgnih.gov However, if the protein's three-dimensional structure constrains the peptide in a way that hinders the approach required for deamidation, the cleavage pathway may become a more competitive, albeit still slow, degradation route. nih.gov
Chemical Synthesis and Ligation Methodologies Involving Asparaginyl Valine Sequences
Application of Native Chemical Ligation (NCL) at Asn-Val Sites
Native Chemical Ligation (NCL) is a powerful technique for the chemical synthesis of proteins, allowing for the joining of two unprotected peptide fragments. wikipedia.orgethz.ch The reaction typically occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. The ligation at an Asparaginyl-Valine (this compound) sequence is of significant interest, particularly in the synthesis of proteins implicated in diseases like Alzheimer's, such as the tau protein. researchgate.netnih.gov
The process involves the reaction of a peptide fragment ending in an Asn-thioester with a peptide fragment beginning with a valine residue that has been modified to contain a thiol group, such as β-mercaptovaline or penicillamine. nih.govillinois.edu Following the ligation, a desulfurization step is performed to remove the thiol group, yielding the native valine residue and the desired peptide bond. researchgate.net This approach expands the scope of NCL beyond the naturally occurring cysteine residues. pnas.org
However, the ligation at this compound sites is not without its difficulties. The steric hindrance of the valine residue can slow down the ligation reaction. researchgate.netmdpi.com This, coupled with the inherent reactivity of the asparagine side chain, can lead to undesirable side reactions. researchgate.netnih.gov Despite these challenges, successful NCL at this compound junctions has been demonstrated, enabling the synthesis of complex and biologically relevant peptides, including post-translationally modified versions. nih.govfu-berlin.de
Challenges Encountered in Asparaginyl Ligation: Thioester Hydrolysis
The rate of thioester hydrolysis is influenced by the reaction conditions, particularly the pH. Thioester bonds are known to be labile under basic conditions (pH > 7.5). mdpi.com While NCL is typically carried out at a neutral pH of around 7.0, even at this pH, hydrolysis can be a significant competing reaction, especially in cases where the ligation itself is slow, such as with sterically hindered residues like valine. mdpi.comacs.org The prolonged reaction times required for these challenging ligations increase the window of opportunity for the thioester to hydrolyze.
Mitigation Strategies for Aspartimide Formation During Ligation
A primary challenge during peptide synthesis and ligation involving asparagine (Asn) is the formation of aspartimide, a cyclic imide byproduct. researchgate.netnih.gov This side reaction is particularly problematic as it can lead to a mixture of products, including the desired α-peptide, the rearranged β-peptide, and racemization at the α-carbon of the aspartic acid or asparagine residue. acs.org
Aspartimide formation is promoted by the basic conditions often used for Fmoc-group removal during solid-phase peptide synthesis (SPPS). uzh.ch However, it can also occur during the ligation process itself, especially with prolonged reaction times or at elevated temperatures. researchgate.netnih.gov The Asn-Gly sequence is notoriously prone to this side reaction, but other sequences, including this compound, are also susceptible. researchgate.net
Several strategies have been developed to minimize aspartimide formation:
Use of Bulky Protecting Groups: Employing sterically hindered ester groups for the side chain of aspartic acid during SPPS has been shown to reduce the rate of aspartimide formation. nih.gov
Backbone Protection: Protecting the backbone amide nitrogen of the residue following asparagine can effectively prevent cyclization. Dihydroxy- and dimethoxy-substituted benzyl (B1604629) groups are commonly used for this purpose. researchgate.net
Modified Deprotection Conditions: For SPPS, adding an acidic additive like formic acid or 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine (B6355638) solution used for Fmoc removal can suppress aspartimide formation. acs.orguzh.ch Using a weaker base, such as piperazine, can also be beneficial. uzh.ch
Cyanosulfurylides as Protecting Groups: A newer approach involves masking the aspartic acid side-chain carboxylic acid with a cyanosulfurylide, which is stable to standard SPPS conditions and can be removed selectively. This strategy has been shown to be effective for various aspartimide-prone motifs, including Asp/Asn. nih.gov
By carefully selecting the synthetic strategy and reaction conditions, the formation of aspartimide can be significantly reduced, leading to higher yields of the desired peptide product.
Optimization of Ligation Parameters: pH, Temperature, Peptide Concentration, and Thiol Additives
The efficiency of native chemical ligation (NCL) at the this compound junction is highly dependent on the careful optimization of several key reaction parameters. researchgate.netnih.gov These include pH, temperature, the concentration of the peptide fragments, and the use of thiol additives.
| Parameter | Effect on Ligation | Optimal Conditions/Considerations |
| pH | The pH affects the rate of both the desired ligation and competing side reactions like thioester hydrolysis. rsc.orgucl.ac.uk A neutral pH of around 7.0 is generally favored for NCL to ensure a sufficient concentration of the nucleophilic thiolate form of the N-terminal cysteine. acs.org However, for challenging ligations, a slightly more acidic pH (around 6.0-6.5) can sometimes be beneficial to minimize hydrolysis and aspartimide formation. rsc.orgrsc.org | A balance must be struck to maximize the ligation rate while minimizing side reactions. Systematic investigation is often required for specific peptide sequences. researchgate.netnih.gov |
| Temperature | Increasing the temperature can accelerate the rate of ligation, which is particularly useful for sterically hindered junctions like this compound. researchgate.netnih.gov However, higher temperatures can also increase the rate of side reactions, including thioester hydrolysis and aspartimide formation. uzh.ch | A moderate temperature, often room temperature or slightly elevated (e.g., 37°C), is typically employed. nih.gov The optimal temperature will depend on the specific reactivity of the peptide fragments. |
| Peptide Concentration | NCL is a bimolecular reaction, so higher concentrations of the peptide thioester and the N-terminal cysteine peptide will increase the reaction rate. nih.gov This is especially important for slow ligations to drive the reaction towards completion and outcompete unimolecular side reactions like hydrolysis. researchgate.netnih.gov | Peptide solubility can be a limiting factor. nih.gov Chaotropic agents like guanidine (B92328) hydrochloride (Gdm·HCl) or urea (B33335) are often included in the ligation buffer to improve solubility and allow for higher reactant concentrations. acs.org |
| Thiol Additives | Thiol additives, such as 4-mercaptophenylacetic acid (MPAA) or thiophenol, act as catalysts in NCL. wikipedia.org They facilitate the reversible exchange of the initial peptide thioester to a more reactive aryl thioester, which accelerates the rate-limiting transthioesterification step. illinois.eduacs.org This is crucial for overcoming the slow kinetics of sterically hindered ligations. | MPAA is a commonly used and effective catalyst. wikipedia.org However, some additives can interfere with subsequent desulfurization steps and may need to be removed. eurpepsoc.com Additive-free ligation strategies are also being developed. eurpepsoc.com |
A systematic investigation of these parameters is crucial for achieving a successful ligation at the challenging this compound site, often requiring a high surplus of the thioester fragment to drive the reaction to completion. nih.gov
Methodological Adaptations for Phosphorylated Peptide Synthesis
The chemical synthesis of phosphorylated peptides, particularly those containing challenging ligation sites like this compound, requires specific methodological adaptations to accommodate the phosphate (B84403) group. nih.gov Phosphopeptides are crucial for studying a wide range of biological processes regulated by protein kinases. oup.com
Two primary strategies are employed for incorporating phosphoamino acids into peptides: the "building block" approach and "global phosphorylation."
Building Block Approach: This is the more common method, where pre-formed, protected phosphoamino acid derivatives are incorporated during solid-phase peptide synthesis (SPPS). oup.com For Fmoc-based SPPS, derivatives like Fmoc-L-Thr(PO(OBzl)OH)-OH or Fmoc-Tyr(PO(OBzl)OH)-OH are used. psu.edu This strategy allows for precise control over the location of the phosphorylation.
Global Phosphorylation: This method involves the post-synthetic phosphorylation of serine, threonine, or tyrosine residues after the peptide chain has been assembled on the solid support. oup.com While less direct, it can be an alternative if the required protected building blocks are unavailable.
During the ligation of phosphorylated peptide fragments, the reaction conditions must be compatible with the phosphate moiety. The ligation buffer is typically a denaturing aqueous solution, which is generally compatible with the phosphate group. nih.gov The synthesis of a tri-phosphorylated C-terminal tau peptide containing an this compound ligation site has been successfully demonstrated. nih.gov This required the optimization of ligation parameters, including the use of a significant excess of the thioester peptide fragment to achieve a practical yield. nih.gov The presence of the phosphate groups did not appear to present an insurmountable obstacle to the ligation itself, provided that other challenges like thioester hydrolysis and aspartimide formation were adequately addressed. researchgate.netnih.gov The versatility of this approach has been further demonstrated in the preparation of cyclic phosphopeptides with a pTyr-Val-Asn-Val binding motif. researchgate.net
Molecular Interactions and Structure Activity Relationships of Asparaginyl Valine in Biological Contexts
Peptide-Biomolecule Interaction Studies
The interaction of peptides containing the Asn-Val sequence with other biomolecules is fundamental to their biological function. These interactions are governed by a combination of hydrogen bonding, hydrophobic effects, and steric compatibility.
Studies on the yeast N-terminal amidase (yNta1), an enzyme in the N-end rule pathway, have demonstrated specific recognition of dipeptides with N-terminal asparagine. pnas.org The enzyme's active site accommodates an this compound dipeptide, where specific hydrogen bonds stabilize the interaction between the peptide and the hydrophobic regions of the active site pocket. pnas.org This highlights the direct interaction of the this compound sequence with a protein, initiating a biological process like protein degradation.
In bacteria, such as Bacillus subtilis, the oligopeptide-binding protein OppA, part of an ABC transporter complex, is crucial for nutrient uptake and cell signaling. microbiologyresearch.orgnih.govuniprot.org OppA has been shown to bind with high affinity to various peptides, including the sporulation-promoting peptide containing the sequence Ser-Arg-Asn-Val-Thr. microbiologyresearch.orgnih.gov The interaction is characterized by specific hydrogen bonds; for instance, the carbonyl group of the valine residue in the fourth position (Val4) forms hydrogen bonds with the imidazole (B134444) of His381 and the side chain amide of Asn376 within the OppA binding cavity. microbiologyresearch.org
| Peptide Ligand | Binding Affinity (K_d) | Reference |
|---|---|---|
| Ser-Arg-Asn-Val-Thr | 2 µM | microbiologyresearch.org, nih.gov |
| Val-Ala-Pro-Gly | 10 µM | microbiologyresearch.org |
| Ser-Asn-Ser-Ser | 0.4 µM | microbiologyresearch.org |
Role of Asparagine and Valine Residues in Protein-Ligand Binding Interfaces
The individual characteristics of asparagine and valine are critical in defining the specificity and strength of protein-ligand interactions. Asparagine's ability to act as both a hydrogen bond donor and acceptor allows for precise polar contacts, while valine's bulky, hydrophobic side chain contributes to the formation of stable hydrophobic pockets. russelllab.orgwikipedia.orgwisc.edu
Asparagine residues are often found capping the hydrogen bond interactions at the beginning of alpha-helices or within beta-sheet turns. wikipedia.org This "capping" role can be crucial for maintaining the local structure of a binding site. Valine, being hydrophobic, is typically buried within protein cores but plays a significant role in substrate recognition, particularly for hydrophobic ligands like lipids. russelllab.org Its C-beta branched structure restricts the main-chain conformation, making it more favorable for beta-sheet structures than alpha-helices. russelllab.org
In the context of asparaginyl ligases, which catalyze the formation of Asx-Xaa peptide bonds, the nature of the residue at the second position (the 'Xaa', which could be valine) is critical. For efficient ligation, this position is preferably occupied by a hydrophobic residue like Valine, Isoleucine, Cysteine, or Alanine (B10760859). pnas.org This indicates that the hydrophobic nature of the valine side chain is a key determinant for the enzyme's ligase activity over its protease activity. pnas.org
Contribution to Protein Structural Stability and Conformational Dynamics
In the hydrophobic environment of a cell membrane, the positioning of polar residues like asparagine is critical for the stability of transmembrane protein structures. Studies using model transmembrane helices have shown that the stabilizing contribution of an asparagine residue is highly dependent on its location along the helix. nih.gov
When an Asn residue is placed near the center of a model transmembrane helix, which has valine side chains at the core-facing "a" positions of a coiled-coil, it strongly stabilizes the formation of trimers by at least -2.0 kcal/mol per Asn side chain. nih.gov However, when asparagine is located near the ends of the transmembrane helix, close to the polar/apolar interface, it provides a significantly smaller driving force for association. nih.gov This demonstrates that buried polar interactions involving asparagine, shielded from water by hydrophobic residues like valine, contribute significantly to the folding and stability of membrane proteins. nih.govmcw.edu The environment provided by the micelle headgroup region has a conformational impact that is intermediate between that of bulk water and the apolar core of the micelle. nih.gov
Site-directed mutagenesis studies, where asparagine or valine is substituted with other amino acids, provide direct evidence of their importance in protein structure and stability.
Similarly, substituting a valine for an asparagine in a water-soluble coiled coil has been shown to destabilize the structure by approximately 1.5 kcal/mol of the monomer. nih.gov In other systems, substituting asparagine can have varied effects. For instance, replacing an Asn with an Asn-Pro dipeptide can alter diel fluctuations in plants, indicating a role in metabolic signaling. frontiersin.org The substitution of Valine with another hydrophobic residue like Alanine can alleviate conformational restrictions imposed by Valine's branched side chain, potentially inducing structural changes. russelllab.org
| Protein | Original Residue(s) | Substitution | Observed Effect | Reference |
|---|---|---|---|---|
| Water-Soluble Coiled Coil | Asn | Val | Destabilization by ~1.5 kcal/mol | nih.gov |
| Fibroblast Growth Factor Homologous Factor 2 (FHF2) | Val95 | Corresponding FGF counterpart | Affects overall stability and conformation | researchgate.net |
| CXCR1 (a GPCR) | Val | Asn | Increased signaling activity in the full agonist-bound state | pnas.org |
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, inducing conformational changes that alter the receptor's affinity or efficacy for its primary ligand. The this compound sequence can be part of these allosteric sites or the pathways that transmit the allosteric signal.
In muscarinic acetylcholine (B1216132) receptors, specific amino acids in the extracellular loops are crucial for the action of allosteric modulators. mdpi.comnih.govpnas.org Research has identified that asparagine, valine, and threonine residues located in the third extracellular loop of the M2 muscarinic receptor are essential for the positive cooperativity of strychnine-like allosteric modulators. nih.govpnas.org The gradual replacement of individual amino acids showed that these three residues are key for propagating the conformational change that results in positive cooperativity, highlighting the direct involvement of an Asn and Val in proximity in mediating allosteric effects. nih.gov
Furthermore, the substitution of a valine with an asparagine in the CXCR1 G-protein-coupled receptor (GPCR) has been shown to increase signaling activity, suggesting that this change can shift the conformational equilibrium of the receptor towards a more active state. pnas.org This indicates that the interplay between the properties of asparagine and valine can be a critical factor in the mechanisms of allosteric modulation. pnas.orgfrontiersin.org
Computational and Theoretical Studies on Asparaginyl Valine
Quantum-Chemical Calculations (e.g., Density Functional Theory) for Reaction Mechanisms
Quantum-chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms of Asn-Val, especially its deamidation process. Studies on the protonated form of the dipeptide, [AsnVal+H]⁺, have revealed that deamidation is a prominent fragmentation pathway upon activation.
A detailed investigation combined experimental techniques with theoretical calculations to map out the decomposition pathways of [AsnVal+H]⁺. nih.gov The calculations showed that deamidation proceeds through the loss of an ammonia (B1221849) molecule from the asparagine side chain. nih.gov This reaction is initiated by a nucleophilic attack of the peptide bond oxygen on the γ-carbon of the Asn side chain, leading to the formation of a product ion with a furanone ring structure. nih.gov This mechanism was found to be energetically favored over the formation of a succinimide (B58015) ring, a competing pathway observed in other asparagine-containing dipeptides like [AsnGly+H]⁺ and [AsnAla+H]⁺. nih.gov
The reaction energies and barriers for these pathways were computed using various levels of theory, including B3LYP, B3P86, and MP2, with the 6-311+G(2d,2p) basis set, to ensure the reliability of the predictions. acs.org These calculations confirmed that the furanone pathway is indeed the lower energy route for deamidation in [AsnVal+H]⁺. nih.gov The computed reaction thresholds were found to be in good agreement with the experimental values obtained from guided ion beam tandem mass spectrometry. nih.gov
A comparative analysis of the deamidation of different Asn-containing dipeptides highlighted the influence of the adjacent amino acid on the reaction mechanism. For instance, the deamidation of [AlaAsn+H]⁺ primarily forms a succinic anhydride (B1165640) structure, while [AsnAla+H]⁺ follows a bifurcated mechanism leading to both furanone and succinimide products. acs.org In contrast, for [AsnVal+H]⁺, the furanone pathway is dominant. nih.gov
Table 1: Calculated Relative 298 K Gibbs Free Energies for [AsnVal+H]⁺ Deamidation Product Ion Structures Relative energies (in kJ/mol) for possible deamidation product ion structures of [AsnVal+H]⁺. Calculated at the B3LYP/6-311+G(d,p) and MP2(full)/6-311+G(2d,2p) levels using B3LYP/6-311+G(d,p) geometries. The lowest energy species for each product type is indicated in bold.
| Product Structure | Protonation Site | B3LYP/6-311+G(d,p) | MP2(full)/6-311+G(2d,2p) |
| Furanone | N¹ | 0 | 0 |
| O¹ | 15 | 12 | |
| O² | 28 | 25 | |
| Succinimide | N¹ | 30 | 35 |
| O¹ | 42 | 48 | |
| O² | 55 | 60 |
Molecular Dynamics Simulations in Peptide Conformational Analysis
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of peptides. For this compound, MD simulations have been employed to identify the most stable conformers of the precursor ion [AsnVal+H]⁺. nih.gov
In one study, a molecular mechanics/molecular dynamics (MM/MD) approach using the AMBER 12 software package was utilized. acs.org The process involved an initial geometry optimization using molecular mechanics, followed by a simulated annealing procedure up to 500 K. This allowed for a thorough exploration of the potential energy surface and the identification of low-energy conformers. acs.org
The simulations revealed several low-energy structures for [AsnVal+H]⁺, all of which were found to be protonated at the N-terminal amine nitrogen (N¹). acs.org These conformers were stabilized by hydrogen bonds between the protonated N-terminus and the carbonyl oxygens of both the asparagine side-chain amide and the peptide backbone. acs.org The three lowest energy conformers were found to be within 10 kJ/mol of each other at all levels of theory used (B3LYP, B3P86, and MP2). acs.org
The conformational preferences of dipeptides are influenced by various factors, including the intrinsic propensities of the individual amino acids and interactions with the solvent. pnas.org While MD simulations on model peptides like GGXGG (where X is the amino acid of interest) can reveal these intrinsic tendencies, the conformational landscape in a specific dipeptide like this compound is a result of the interplay between the properties of both asparagine and valine. pnas.org The bulky side chain of valine can sterically influence the accessible conformations of the neighboring asparagine residue. researchgate.net
Modeling of Potential Energy Surfaces for Degradation Pathways
The degradation of this compound, particularly through deamidation and dehydration, has been extensively studied by modeling the corresponding potential energy surfaces (PES). These models provide a detailed map of the energy landscape of the reaction, including reactants, transition states, intermediates, and products.
For the deamidation of [AsnVal+H]⁺, the PES was explored using DFT calculations. The calculations revealed that the reaction proceeds via a nucleophilic attack of the peptide bond oxygen on the asparagine side-chain, leading to a furanone product. nih.gov The rate-limiting step for this process was identified, and its energy was calculated to be consistent with experimental measurements. acs.org
A competing degradation pathway for [AsnVal+H]⁺ is dehydration, which was found to be the lowest energy dissociation channel available to the system. nih.gov The mechanism for dehydration involves a proton transfer from the N-terminus to the side-chain carboxamide oxygen, followed by a rearrangement to form an oxazolone (B7731731) structure. acs.org The rate-limiting transition state for this pathway was found to be 16–35 kJ/mol lower in energy than the rate-limiting step for deamidation, explaining why dehydration is the preferred pathway at lower activation energies. acs.org
The PES for the deamidation of asparagine residues is known to be influenced by the C-terminal neighboring residue. acs.org Theoretical studies have shown that the reaction often proceeds through a succinimide intermediate, which can then hydrolyze to form either aspartic acid or isoaspartic acid. acs.org However, in the gas-phase dissociation of [AsnVal+H]⁺, the succinimide pathway was found to be less favorable than the furanone pathway. nih.gov
Table 2: Calculated 0 K Reaction Energies for the Decomposition of [AsnVal+H]⁺ Energies (in kJ/mol) are relative to the lowest energy [AsnVal+H]⁺ conformer. Calculated at the B3LYP/6-311+G(2d,2p)//B3LYP/6-311+G(d,p) and MP2(full)/6-311+G(2d,2p)//B3LYP/6-311+G(d,p) levels of theory.
| Reaction Pathway | Product(s) | B3LYP | MP2 |
| Dehydration | b₂-ion (oxazolone) + H₂O | 85 | 99 |
| Deamidation | Furanone ion + NH₃ | 114 | 129 |
| Side-chain loss | a₂-ion + CH₄N₂O | 120 | 135 |
Prediction of Spectroscopic Properties and Experimental Correlation
A powerful application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate theoretical models and identify unknown structures. In the study of this compound, this approach has been particularly fruitful.
The infrared multiphoton dissociation (IRMPD) spectrum of the [AsnVal+H]⁺ precursor ion was experimentally recorded and compared with the calculated IR spectra of the low-energy conformers identified through MD simulations and DFT calculations. acs.org The computed harmonic vibrational frequencies were scaled to facilitate a more accurate comparison with the experimental anharmonic spectra. nih.gov
The excellent agreement between the experimental IRMPD spectrum and the calculated spectrum for one of the low-energy conformers allowed for its confident assignment as the dominant structure present in the experiment. acs.org This conformer, designated [N¹, COˢ, CO¹]-gggtgtt, was predicted to be the lowest energy structure at the MP2 and B3P86 levels of theory. acs.org
Similarly, the structures of the deamidation and dehydration product ions were identified by comparing their experimental IR spectra with the spectra calculated for various possible product ion structures. nih.gov This analysis confirmed that the deamidation product has a furanone structure, while the dehydration product is an oxazolone. acs.org The calculated spectra for alternative structures, such as the succinimide for deamidation, did not match the experimental data. nih.gov
This close correlation between predicted and experimental spectroscopic properties provides strong evidence for the proposed reaction mechanisms and the structures of the involved species. acs.org
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (in cm⁻¹) for the [AsnVal+H]⁺ Precursor Ion Experimental frequencies are from the IRMPD spectrum. Calculated frequencies are for the [N¹, COˢ, CO¹]-gggtgtt conformer at the B3LYP/6-311+G(d,p) level, scaled by 0.975.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| NH stretch (side-chain) | ~3450 | 3445 |
| NH₃⁺ stretch | ~3300 | 3310 |
| C=O stretch (acid) | ~1750 | 1755 |
| C=O stretch (amide) | ~1680 | 1685 |
| NH bend | ~1630 | 1635 |
Advanced Analytical Methodologies for Asparaginyl Valine Research
Mass Spectrometry Techniques for Dipeptide Characterizationnih.govacs.org
Mass spectrometry (MS) stands as a cornerstone for the molecular analysis of peptides. nih.gov For Asparaginyl-Valine, MS techniques provide profound insights into its intrinsic properties and fragmentation behavior upon activation. nih.govacs.org
Tandem mass spectrometry (MS/MS) is a powerful tool for structural characterization by inducing fragmentation of a selected precursor ion and analyzing its resulting product ions. In the study of protonated Asparaginyl-Valine ([AsnVal + H]⁺), low-energy collision-induced dissociation (CID) reveals distinct decomposition pathways. nih.govacs.org
The primary fragmentation channels observed upon collisional activation of [AsnVal + H]⁺ with Xenon result in the loss of small neutral molecules. The most dominant pathways are deamidation (loss of ammonia (B1221849), NH₃) and dehydration (loss of water, H₂O). nih.govacs.org Further fragmentation (MS³) of the deamidation product ion can be performed to gain deeper structural information. nih.gov
Detailed analysis of the MS/MS spectrum shows several key product ions. Deamidation leads to a product ion with a mass-to-charge ratio (m/z) of 215, while dehydration forms an ion at m/z 214. nih.govacs.org Other significant primary fragmentation pathways include the loss of the valine residue (leading to m/z 115) and the formation of the protonated valine ion ([Val + H]⁺ at m/z 118). acs.org This behavior deviates from similar asparagine-containing dipeptides like [AsnGly + H]⁺ and [AsnAla + H]⁺, highlighting the influence of the valine residue's isopropyl side chain. nih.govacs.org
Secondary fragmentation events from the deamidation product (m/z 215) include the sequential loss of ammonia and carbon monoxide, resulting in product ions at m/z 198 and m/z 187, respectively. nih.govacs.org
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Identity/Process |
|---|---|---|---|
| 232 | 215 | NH₃ (17 Da) | Deamidation |
| 232 | 214 | H₂O (18 Da) | Dehydration (b₂-sequence ion) |
| 232 | 118 | C₅H₉NO₂ (115 Da) | [Val + H]⁺ formation |
| 232 | 115 | C₅H₁₁NO₂ (117 Da) | Loss of Valine |
| 232 | 87 | C₇H₁₃N₂O₂ (145 Da) | Concomitant loss of (Val + CO) |
| 232 | 173 | C₄H₇N₂O (99 Da) | Loss of Asn side chain |
Threshold Collision-Induced Dissociation (TCID) is a specialized tandem mass spectrometry experiment used to determine the energetics of dissociation pathways. By carefully controlling the collision energy, the minimum energy required to induce a specific fragmentation (the reaction threshold) can be measured, providing valuable thermochemical data. acs.org
For [AsnVal + H]⁺, TCID experiments have been employed to determine the threshold energies for its primary decomposition channels. nih.gov The lowest energy dissociation pathway is dehydration, with deamidation occurring at a slightly higher energy. Specifically, the threshold energy for deamidation was determined to be 129 ± 5 kJ/mol. nih.gov This experimental value shows good agreement with theoretical reaction energies computed through quantum-chemical modeling, which helps to confirm the proposed reaction mechanisms. nih.gov The TCID technique utilizes single, higher-energy collisions to induce dissociation, which differs slightly from the multiple, low-energy collisions often used in other ion activation methods. nih.govacs.org
| Dissociation Channel | Threshold Energy (E₀) | Significance |
|---|---|---|
| Dehydration (-H₂O) | ~114 kJ/mol | Lowest energy dissociation channel |
| Deamidation (-NH₃) | 129 ± 5 kJ/mol | 15 kJ/mol higher than dehydration |
Ion Action Spectroscopy (e.g., Infrared Ion Action Spectroscopy) for Structural Assignmentnih.govacs.org
While mass spectrometry provides information on the mass-to-charge ratio of ions, it does not directly reveal their geometric structure. Ion action spectroscopy, particularly Infrared Ion Action Spectroscopy (also referred to as Infrared Multiphoton Dissociation, IRMPD, spectroscopy), addresses this by providing vibrational spectra of gas-phase ions. nih.govru.nl These experimental spectra can be compared with theoretical spectra calculated for various candidate structures to achieve a confident structural assignment. nih.gov
This technique has been crucial in elucidating the structures of the product ions from the dissociation of [AsnVal + H]⁺. For the deamidation product (m/z 215), IR spectroscopy confirmed that the reaction proceeds via a nucleophilic attack of the peptide bond oxygen on the γ-carbon of the asparagine side chain. nih.gov This mechanism leads to the formation of a stable, protonated furanone ring structure, rather than a succinimide (B58015) ring structure that is observed for smaller dipeptides like [AsnGly + H]⁺. nih.gov
The experimental IR spectrum of the m/z 215 ion was compared with calculated spectra for both the furanone and succinimide isomers. The excellent match with the furanone structure's calculated spectrum provided definitive evidence for its formation. nih.gov Similarly, the structure of the secondary deamidation product (m/z 198) was also assigned using this combined spectroscopic and theoretical approach. nih.govacs.org The analysis of vibrational bands, such as the C=O stretches of the furanone ring (~1910 cm⁻¹) and the C-terminal carboxyl group (~1770 cm⁻¹), are key to these structural determinations. acs.org
Chromatographic Methods for Separation and Detectionresearchgate.net
Chromatography is indispensable for the separation and quantification of dipeptides like Asparaginyl-Valine from complex biological or synthetic mixtures. The choice of chromatographic mode depends on the physicochemical properties of the analyte and the sample matrix.
High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase (RP-HPLC) mode, is a workhorse technique for peptide analysis. doaj.org However, small, polar dipeptides like Asparaginyl-Valine are often poorly retained on traditional nonpolar C18 stationary phases. chromatographytoday.com Furthermore, Asn-Val lacks a strong native chromophore or fluorophore, making detection by UV or fluorescence challenging at low concentrations. who.intaxionlabs.com
To overcome these limitations, pre- or post-column derivatization strategies are commonly employed. who.intcreative-proteomics.com Derivatization involves reacting the dipeptide with a reagent to attach a chemical tag that enhances its chromatographic retention and/or detectability. google.com
Pre-column derivatization occurs before the sample is injected into the HPLC system. Common reagents include:
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, enabling sensitive fluorescence detection. nih.govdoaj.org
Fluorenylmethyloxycarbonyl chloride (FMOC): Reacts with both primary and secondary amines to yield fluorescent derivatives. axionlabs.com
Phenyl isothiocyanate (PITC): Forms derivatives that can be detected by UV absorbance. researchgate.net
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): A reagent used to label primary and secondary amines, enhancing sensitivity for MS detection. nih.gov
Post-column derivatization is performed after the dipeptide has been separated on the column but before it reaches the detector. creative-proteomics.com This approach avoids potential issues with multiple derivative products from a single analyte but requires specialized hardware. who.int
These derivatization techniques not only improve detection sensitivity but also increase the hydrophobicity of this compound, leading to better retention and separation in RP-HPLC. nih.gov
| Reagent | Target Functional Group | Detection Method | Application Type |
|---|---|---|---|
| o-Phthalaldehyde (OPA) | Primary amines | Fluorescence | Pre-column |
| Fluorenylmethyloxycarbonyl chloride (FMOC) | Primary and secondary amines | Fluorescence | Pre-column |
| Phenyl isothiocyanate (PITC) | Primary and secondary amines | UV Absorbance | Pre-column |
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary and secondary amines | Fluorescence / Mass Spectrometry | Pre-column |
Hydrophilic Interaction Liquid Chromatography (HILIC) provides an effective alternative for the analysis of polar compounds like Asparaginyl-Valine without the need for derivatization. halocolumns.com HILIC utilizes a polar stationary phase (e.g., bare silica, or phases bonded with amide, polyol, or zwitterionic functionalities) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile (B52724), and a small amount of aqueous buffer. nih.govchromatographyonline.com
The separation mechanism in HILIC is primarily based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer adsorbed onto the surface of the polar stationary phase. chromatographytoday.com More polar analytes, such as this compound, partition more strongly into this aqueous layer, resulting in greater retention compared to less polar compounds. halocolumns.comhplc.eu
HILIC is particularly advantageous for several reasons:
No Derivatization Required: It allows for the direct analysis of the native dipeptide, simplifying sample preparation and avoiding potential side reactions or incomplete derivatization. halocolumns.comthermofisher.com
MS Compatibility: The high organic content of the mobile phase is beneficial for electrospray ionization (ESI), often leading to enhanced sensitivity when HILIC is coupled with mass spectrometry (HILIC-MS). halocolumns.com
Orthogonal Selectivity: HILIC provides a different separation selectivity compared to RP-HPLC, making it a valuable tool in two-dimensional liquid chromatography (2D-LC) for comprehensive peptide analysis. chromatographyonline.comnih.gov
The retention of this compound in HILIC is influenced by mobile phase parameters such as the water content, buffer pH, and salt concentration, which can be optimized to achieve the desired separation. thermofisher.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Sensitivity and Selectivity
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful and highly specific alternative for the quantitative analysis of amino acids and their derivatives, including dipeptides. nih.gov This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of Asparaginyl-Valine analysis, LC separates the dipeptide from other components in a complex biological matrix. Following separation, mass spectrometry ionizes the molecule and separates the ions based on their mass-to-charge (m/z) ratio, allowing for precise detection and quantification.
The use of tandem mass spectrometry (MS/MS) further enhances selectivity. A precursor ion corresponding to Asparaginyl-Valine is selected and then fragmented through collision-induced dissociation (CID) to produce characteristic product ions. bu.edu This fragmentation pattern serves as a structural fingerprint, confirming the identity of the compound with high confidence. LC-MS/MS methods offer significant advantages, including rapid analysis, high specificity, and the ability to measure a wide linear range of concentrations from very small sample volumes. nih.gov
| Parameter | Description | Example Value |
|---|---|---|
| Chromatography Column | Stationary phase used for separation of the analyte. | Reversed-phase C18 |
| Mobile Phase | Solvent system used to carry the analyte through the column. | Gradient of water and acetonitrile with formic acid |
| Ionization Mode | Method used to create ions from the analyte molecules. | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion (m/z) | Mass-to-charge ratio of the intact protonated dipeptide ([M+H]⁺). | 232.13 |
| Product Ions (m/z) | Mass-to-charge ratios of characteristic fragments after CID. | e.g., 116.07, 87.08 |
| Retention Time (RT) | The time it takes for the analyte to pass through the chromatography column. | Analyte-specific |
Guided Ion Beam Experiments for Reaction Pathway Elucidation
Guided ion beam tandem mass spectrometry is a specialized technique used to investigate the energetics and mechanisms of gas-phase ion decomposition pathways. nih.govacs.org This methodology has been applied to study the protonated dipeptide Asparaginyl-Valine ([AsnVal + H]⁺) upon low-energy activation. nih.gov The experiments involve accelerating a beam of mass-selected ions and colliding them with a neutral gas, such as xenon, under single-collision conditions. acs.org By systematically varying the collision energy, it is possible to determine the energy thresholds required to initiate specific fragmentation reactions. nih.govacs.org
Research on [AsnVal + H]⁺ has focused on elucidating its decomposition pathways, particularly deamidation, a spontaneous post-translational modification relevant in aging and disease. nih.govnih.gov Upon activation, the dipeptide undergoes several primary fragmentation reactions, including the loss of small neutral molecules. nih.govacs.org
Key findings from guided ion beam experiments on [AsnVal + H]⁺ include:
Deamidation: This process involves the loss of an ammonia molecule from the asparagine side chain. The reaction is initiated by a nucleophilic attack of the peptide bond oxygen on the γ-carbon of the Asn side chain, leading to the formation of a product ion with a furanone ring structure. nih.govnih.gov
Dehydration: The lowest energy dissociation pathway available to the system is dehydration, which involves the loss of a water molecule. nih.govnih.gov
Reaction Thresholds: The experiments precisely measure the minimum energy required for these reactions. Deamidation was found to have a higher threshold energy than dehydration. nih.govnih.gov
Structural Elucidation: The combination of guided ion beam experiments with infrared ion spectroscopy and theoretical calculations allows for the definitive identification of the product ion structures. nih.gov For [AsnVal + H]⁺, the deamidation product was identified as a furanone structure, whereas the formation of a competing succinimide ring product, observed in dipeptides like protonated asparagine-glycine, was not seen. nih.govnih.gov This difference in reaction pathways is influenced by the increasing complexity and steric hindrance of the second amino acid residue (Valine vs. Glycine). nih.govacs.org
| Reaction Pathway | Neutral Loss | Product Ion Structure | Experimental Threshold (kJ/mol) | Theoretical Threshold (kJ/mol) |
|---|---|---|---|---|
| Dehydration | H₂O | b₂-sequence ion (Oxazolone) | 114 ± 5 nih.gov | ~114 (B3LYP) nih.gov |
| Deamidation | NH₃ | Furanone ring | 129 ± 5 nih.govnih.gov | ~129 (B3LYP, MP2) nih.gov |
Broader Metabolic Context of Constituent Amino Acids Relevant to Dipeptide Studies
Asparagine Metabolic Pathways: Biosynthesis, Catabolism, and Transport
Asparagine, a non-essential amino acid, plays a pivotal role in cellular metabolism, particularly in nitrogen transport and storage. nih.govoup.com Its synthesis and breakdown are tightly regulated processes involving several key enzymes and pathways that are interconnected with central carbon and nitrogen metabolism.
The biosynthesis of asparagine from its precursor, oxaloacetate, involves a transamination reaction to form aspartate. wikipedia.org The enzyme asparagine synthetase (ASNS) then catalyzes the ATP-dependent transfer of an amino group from glutamine to aspartate, yielding asparagine and glutamate (B1630785). wikipedia.orgmdpi.com This process is crucial for maintaining cellular homeostasis, especially under conditions of limited asparagine availability. ontosight.ai
Conversely, the catabolism of asparagine primarily occurs through two enzymatic routes. Asparaginase (B612624) (ASPG) hydrolyzes asparagine into aspartate and ammonia (B1221849). wikipedia.orgoup.com Alternatively, asparagine aminotransferase (AsnAT) can catalyze the transamination of asparagine, producing 2-oxosuccinamate (B1259050) and an amino acid from a 2-oxo-acid acceptor. oup.comproquest.com These catabolic pathways release the stored nitrogen and carbon skeletons for use in other metabolic processes. nih.gov
Asparagine serves as a major carrier of nitrogen in the vascular systems of many organisms, efficiently transporting nitrogen between different tissues and organs. oup.comresearchgate.net This transport is critical for supplying nitrogen for the synthesis of other amino acids and macromolecules in actively growing tissues.
Role of Asparagine Synthetase (ASNS) in Cellular Homeostasis
Asparagine Synthetase (ASNS) is the sole enzyme responsible for the de novo synthesis of asparagine in humans, converting aspartate and glutamine into asparagine and glutamate in an ATP-dependent reaction. mdpi.comnih.gov The expression and activity of ASNS are vital for maintaining cellular homeostasis, particularly in response to various cellular stresses such as nutrient deprivation. ontosight.ainih.gov
Under conditions of amino acid starvation, the expression of ASNS is upregulated to ensure a continuous supply of asparagine, which is essential for protein synthesis and cell proliferation. mdpi.comontosight.ai This regulatory mechanism allows cells to adapt to metabolic challenges and maintain their functional integrity. The pancreas exhibits the highest expression of ASNS of any organ, a reflection of the high demand for asparagine in the synthesis of digestive enzymes. doi.org
Dysregulation of ASNS has been implicated in various diseases. ontosight.ai For instance, some cancer cells exhibit low ASNS expression, making them dependent on external sources of asparagine and thus vulnerable to asparagine-depleting therapies. mdpi.comontosight.ai Conversely, elevated ASNS expression has been associated with resistance to such therapies and with tumor growth. mdpi.comnih.gov
| Enzyme | Function | Regulation & Significance |
| Asparagine Synthetase (ASNS) | Catalyzes the ATP-dependent synthesis of asparagine from aspartate and glutamine. mdpi.comnih.gov | Upregulated during amino acid starvation to maintain asparagine levels. ontosight.ai Crucial for cellular homeostasis and implicated in cancer cell survival and resistance to therapy. mdpi.comontosight.ai |
Enzymatic Degradation by Asparaginase (ASPG) and Asparagine Aminotransferase (AsnAT)
The breakdown of asparagine is primarily carried out by two key enzymes: Asparaginase (ASPG) and Asparagine Aminotransferase (AsnAT). oup.comresearchgate.net These enzymes play a crucial role in liberating the nitrogen stored in asparagine for use in various metabolic processes. nih.gov
Asparaginase (ASPG) catalyzes the hydrolysis of asparagine into aspartate and ammonium (B1175870). oup.comoup.com This reaction is a direct route for releasing the amide nitrogen from asparagine. The resulting aspartate can then enter central metabolic pathways, such as the citric acid cycle after transamination to oxaloacetate, while the ammonium can be reassimilated. wikipedia.orgoup.com
Asparagine Aminotransferase (AsnAT) facilitates the transamination of the α-amino group of asparagine to a 2-oxo-acid acceptor. oup.comproquest.com This reaction produces 2-oxosuccinamate and a new amino acid. oup.comproquest.com AsnAT can utilize various amino acceptors, allowing for the synthesis of different amino acids, such as glycine (B1666218), alanine (B10760859), and serine, depending on the available substrate. proquest.com
| Enzyme | Reaction Catalyzed | Metabolic Products | Role in Metabolism |
| Asparaginase (ASPG) | Hydrolysis of asparagine | Aspartate and Ammonium oup.comoup.com | Releases amide nitrogen for reassimilation and provides aspartate for central metabolism. wikipedia.orgoup.com |
| Asparagine Aminotransferase (AsnAT) | Transamination of asparagine | 2-Oxosuccinamate and a new amino acid (e.g., glycine, alanine) proquest.com | Transfers the α-amino group to various acceptors, contributing to the synthesis of other amino acids. proquest.com |
Interlinkage with Glutamine Metabolism and Nitrogen Cycling
Asparagine metabolism is intricately linked with glutamine metabolism and the broader nitrogen cycle within the cell. cdnsciencepub.com Glutamine, a primary nitrogen donor in many biosynthetic reactions, is essential for the synthesis of asparagine by Asparagine Synthetase (ASNS). wikipedia.orgmdpi.com This reaction, which consumes glutamine to produce asparagine and glutamate, highlights a direct connection between the metabolic pathways of these two amino acids. mdpi.com
In many organisms, asparagine functions as a major long-distance transport and storage form of nitrogen, often synthesized from glutamine in source tissues. researchgate.netcdnsciencepub.com This asparagine is then transported to sink tissues where the nitrogen is released for the synthesis of other amino acids and nitrogen-containing compounds. The breakdown of asparagine by asparaginase releases ammonia, which is then reassimilated, often via glutamine synthetase, to form glutamine, thus completing a cycle of nitrogen transfer. oup.com
This interplay is crucial for maintaining nitrogen homeostasis. For instance, in endothelial cells, glutamine provides the nitrogen necessary for asparagine synthesis, which is critical for sustaining cellular functions. nih.govembopress.org Deprivation of glutamine can impair processes that are dependent on asparagine availability. nih.gov
Valine Metabolism: Catabolic Pathways and Intermediates
Valine is one of the three branched-chain amino acids (BCAAs), which also include leucine (B10760876) and isoleucine. nih.gov As an essential amino acid, valine cannot be synthesized by humans and must be obtained from the diet. wikipedia.org Its catabolism is a significant process, particularly in peripheral tissues like skeletal muscle, where it serves as a source of energy and provides precursors for the synthesis of other molecules. lsuhsc.eduwikipedia.org
The degradation of valine begins with a transamination reaction, which removes the amino group to form α-ketoisovalerate. wikipedia.orgnih.gov This initial step is catalyzed by a branched-chain aminotransferase. lsuhsc.edu Subsequently, the α-ketoisovalerate undergoes oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex to yield isobutyryl-CoA. wikipedia.orgwikipedia.org
The isobutyryl-CoA is then further oxidized through a series of reactions to ultimately form succinyl-CoA, an intermediate of the citric acid cycle. wikipedia.orgnih.gov This conversion involves several enzymatic steps and intermediates, including methacrylyl-CoA and 3-hydroxyisobutyrate (B1249102). nih.gov The production of succinyl-CoA allows the carbon skeleton of valine to be used for energy production or for gluconeogenesis. wikipedia.orgnih.gov
| Initial Substrate | Key Enzymes | Major Intermediates | Final Product (in TCA Cycle) |
| Valine | Branched-chain aminotransferase, Branched-chain α-ketoacid dehydrogenase (BCKDH) complex | α-ketoisovalerate, Isobutyryl-CoA, Methacrylyl-CoA, 3-hydroxyisobutyrate wikipedia.orgnih.gov | Succinyl-CoA wikipedia.orgnih.gov |
Role as a Branched-Chain Amino Acid (BCAA) in Protein Synthesis and Signaling
Valine, along with leucine and isoleucine, is a branched-chain amino acid (BCAA), a group of essential amino acids that constitute a significant portion of muscle protein. nih.govwikipedia.org BCAAs play a dual role as substrates for protein synthesis and as signaling molecules that regulate various metabolic processes. nih.govmdpi.com
The primary role of valine is to serve as a building block for the synthesis of new proteins, a process that is fundamental for muscle growth and repair. nih.govfisiologiadelejercicio.com Following resistance exercise, the ingestion of BCAAs has been shown to stimulate myofibrillar protein synthesis. frontiersin.org
In addition to their role in protein structure, BCAAs, particularly leucine, are recognized as key regulators of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. mdpi.comfisiologiadelejercicio.com The activation of mTORC1 by BCAAs enhances the translation initiation phase of protein synthesis. mdpi.comfrontiersin.org While leucine is considered the most potent activator of mTORC1, the presence of valine and isoleucine has been shown to enhance this response. frontiersin.org This signaling function allows BCAAs to modulate cellular growth and metabolism in response to nutrient availability. nih.govmdpi.com
Future Research Directions and Emerging Paradigms for Asparaginyl Valine Research
Exploration of Novel Reaction Pathways and Environmental Influences
The synthesis of the peptide bond between asparagine and valine presents unique challenges and opportunities. Researchers are actively exploring both chemical and enzymatic pathways to form this dipeptide with high efficiency and stereospecificity. One promising chemical method is Native Chemical Ligation (NCL), which has been successfully applied to an Asparaginyl-Valine site. nih.gov This technique involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine, but can be adapted for other amino acids like valine through the use of β-mercaptovaline, followed by desulfurization. nih.gov
However, the NCL reaction at asparagine is sensitive to side reactions, primarily aspartimide formation, which can significantly reduce the yield of the desired product. nih.gov The outcome of this ligation is heavily influenced by environmental conditions. Systematic investigations have revealed that factors such as pH, temperature, peptide concentration, and the presence of thiol additives are critical. nih.gov For instance, optimizing these parameters can drive the reaction towards completion, though it may require a significant excess of the thioester component. nih.gov
Table 1: Environmental Factors Influencing Asparaginyl-Valine Ligation
| Factor | Influence on Reaction | Reference |
|---|---|---|
| pH | Affects the rate of both the desired ligation and side reactions like aspartimide formation. Asparagine/aspartate preference in enzymatic reactions is also pH-dependent. nih.gov | nih.gov |
| Temperature | Higher temperatures can increase reaction rates but may also promote degradation and side reactions like deamidation. nih.govnih.gov | nih.govnih.gov |
| Concentration | Higher concentrations of reactants can favor the desired intermolecular ligation over intramolecular side reactions. nih.gov | nih.gov |
| Additives | Thiol additives can influence the ligation efficiency and help to minimize side products. nih.gov | nih.gov |
Enzymatic pathways, particularly those involving Asparaginyl Endopeptidases (AEPs) or legumains, represent a significant area of exploration. nih.govnih.gov These enzymes recognize and cleave peptide substrates at the asparagine residue, forming an acyl-enzyme intermediate. nih.gov This intermediate can then be resolved by a nucleophile. If the nucleophile is the N-terminus of another peptide (like valine), a new peptide bond is formed in a process called transpeptidation. nih.gov The efficiency of these enzymatic ligations is also pH-dependent, with transpeptidation activity typically favored under near-neutral conditions. nih.gov
Development of Advanced Bio-Inspired Synthetic Methodologies
Inspired by nature's efficiency in protein synthesis, researchers are developing advanced, bio-inspired methods for dipeptide production. nih.gov A key area of focus is the use of enzymes as biocatalysts, which offers a green and sustainable alternative to traditional chemical synthesis. mdpi.com Enzymes like Non-ribosomal Peptide Synthetases (NRPSs) are modular "mega-enzymes" that can assemble peptides from amino acid monomers in a highly controlled manner. mdpi.comnih.gov Rational engineering of these NRPSs holds promise for the targeted synthesis of specific dipeptides like Asparaginyl-Valine. mdpi.com
Another innovative approach is the development of peptide asparaginyl ligases (PALs), a subtype of plant legumains that primarily catalyze peptide bond formation rather than hydrolysis. nih.gov By using consensus design and protein engineering, scientists are creating highly efficient and high-yield recombinant PALs that can serve as versatile tools for peptide synthesis. nih.gov
The "synthetic-bioinformatic natural products" (syn-BNPs) strategy is an emerging paradigm that combines computational prediction with chemical synthesis. nih.govrsc.org This method uses bioinformatics to mine genomic data for biosynthetic gene clusters that are likely to produce nonribosomal peptides. The predicted peptide sequences are then synthesized chemically and screened for biological activity. nih.gov This approach allows for the rapid discovery of novel peptide structures without the need to culture the source organisms. rsc.org
Furthermore, research into bio-inspired polymerization techniques aims to mimic the highly regulated environment of natural protein synthesis. nih.gov For example, using a biphasic water/dichloromethane system with macroinitiators anchored at the interface allows for the polymerization of N-carboxyanhydrides (NCAs) while minimizing water-induced side reactions, streamlining the process from amino acids to polypeptides. nih.gov
Uncovering Underexplored Biological Roles and Mechanisms
While the individual roles of L-asparagine and L-valine are well-documented—valine is an essential amino acid involved in muscle growth and energy production, and asparagine is a non-essential amino acid—the specific biological functions of the dipeptide Asparaginyl-Valine are less understood and represent a significant area for future research. nih.govclevelandclinic.org It is recognized as a metabolite, suggesting its involvement in various biochemical pathways. nih.gov
Future research will likely focus on identifying specific transporters, receptors, and enzymes that interact with Asparaginyl-Valine. Understanding its metabolism, including its breakdown by peptidases and its potential role as a signaling molecule, is a key objective. The catabolism of asparagine to aspartate via asparaginase (B612624), and its eventual conversion to oxaloacetate for entry into central metabolic pathways, is known, but how the dipeptide form is processed remains an open question. youtube.com
Refinement of High-Throughput Analytical Platforms for Dipeptide Quantification
The advancement of research into dipeptides like Asparaginyl-Valine relies heavily on the ability to accurately and rapidly quantify them in complex biological samples. Consequently, there is a significant drive to refine high-throughput analytical platforms. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technology for peptide characterization and quantification. thermofisher.com Modern platforms employing Ultra-High-Performance Liquid Chromatography (UHPLC) systems combined with high-resolution mass spectrometers, such as the Orbitrap, enable fast and sensitive peptide mapping experiments. thermofisher.com These systems allow for the rapid identification and quantification of peptides, making them suitable for handling the large sample numbers typical in biopharma workflows and metabolomics studies. thermofisher.com
Table 2: High-Throughput Analytical Techniques for Dipeptide Quantification
| Technique | Principle | Advantages for Dipeptide Analysis | Reference |
|---|---|---|---|
| LC-MS/MS | Separates peptides by chromatography, followed by mass analysis for identification and quantification. | High sensitivity, specificity, and versatility for complex mixtures. Capable of high-throughput analysis. | thermofisher.com |
| HT-IR Spectroscopy | Measures peptide concentration based on the absorbance in the amide region of the infrared spectrum. | Rapid analysis (e.g., 22 minutes per 96-well plate), suitable for high-throughput screening campaigns. | nih.gov |
| DIA-MS | Data-Independent Acquisition Mass Spectrometry acquires fragment ion spectra for all precursor ions in a selected mass range. | High accuracy and reproducibility, making it a method of choice for large-scale clinical studies with large sample cohorts. | youtube.com |
Another emerging technique is high-throughput infrared spectroscopy (HT-IR). nih.gov This method provides a rapid way to quantify peptide concentrations by measuring the relative absorbance of the amide region. It has been successfully developed for use in 96-well plates, demonstrating sufficient linearity and repeatability for high-throughput applications in drug discovery. nih.gov
Furthermore, data-independent acquisition (DIA) mass spectrometry is gaining prominence for large-scale proteomic and metabolomic studies. youtube.com DIA methods offer a balance between accuracy and precision, making them well-suited for the quantitative analysis of large sample sets, which will be crucial for elucidating the biological roles of Asparaginyl-Valine. youtube.com Challenges in peptide analysis, such as ensuring solubility and minimizing non-specific binding during sample preparation and LC analysis, are being actively addressed to improve the robustness of these high-throughput methods. youtube.com
Q & A
Q. What chromatographic methods are optimal for separating Asparaginyl-Valine from complex peptide mixtures?
Reverse-phase HPLC with C18 columns and gradient elution (0.1% TFA in water/acetonitrile) achieves baseline separation. Validate purity using tandem mass spectrometry (MS/MS) with collision-induced dissociation to confirm the Asp-Val bond . For quantitative analysis, pair with UV detection at 214 nm and calibrate against synthetic standards. Document column temperature (25–40°C) and flow rate (1 mL/min) as critical variables .
Q. How does Asparaginyl-Valine's structural conformation influence its biochemical stability?
Conduct circular dichroism (CD) spectroscopy in varying pH buffers (4.0–8.0) to analyze secondary structure. Molecular dynamics simulations (AMBER or GROMACS) can model peptide folding under physiological conditions. Compare degradation rates via accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring . Report Ramachandran plot deviations >20° as potential instability markers.
Advanced Research Questions
Q. How to resolve contradictory bioactivity data between in vitro and in vivo studies of Asparaginyl-Valine?
Apply a tiered validation framework:
- Tier 1: Replicate assays (n=6) under controlled conditions (e.g., cell passage number <20, serum batch consistency).
- Tier 2: Use isotopic labeling (¹³C-Valine) to track metabolic fate in animal models.
- Tier 3: Perform pharmacokinetic modeling (non-compartmental analysis) to correlate exposure levels with efficacy thresholds . Address confounding variables (e.g., plasma protein binding) using equilibrium dialysis .
Q. What experimental designs mitigate batch-to-batch variability in Asparaginyl-Valine synthesis?
Implement a factorial design (2^k) to optimize solid-phase peptide synthesis:
- Factors: Coupling time (30–120 min), Fmoc deprotection efficiency (20% piperidine vs. DBU), resin swelling (DCM vs. DMF).
- Response variables: Crude purity (HPLC), overall yield. Statistically significant interactions (p<0.05 via ANOVA) should inform SOPs. Include a negative control (omission of HBTU activator) to validate coupling chemistry .
Q. How to validate Asparaginyl-Valine's proposed mechanism of action in enzymatic inhibition?
Deploy orthogonal assays:
- Surface plasmon resonance (SPR) for binding kinetics (KD, kon/koff).
- Isothermal titration calorimetry (ITC) to measure ΔH and stoichiometry.
- Competitive inhibition assays with varied substrate concentrations (Lineweaver-Burk plots). Discrepancies >10% between methods warrant crystallography studies to resolve binding mode ambiguities .
Data Integrity & Reproducibility
Q. What criteria establish confidence in Asparaginyl-Valine's reported spectral data?
Adhere to the MCCE Guidelines (Multi-lab, Cross-validated, Contextualized Evidence):
- NMR: Provide ¹H, ¹³C, DEPT-135, and HSQC spectra in D₂O and DMSO-d6. Report coupling constants (J-values) for diastereotopic protons.
- MS/MS: Annotate all major fragments (e.g., b/y ions for Asp-Val cleavage).
- Reference: Compare with at least two independent synthetic batches and one commercial standard (if available) .
Q. How to address conflicting literature on Asparaginyl-Valine's cytotoxicity thresholds?
Conduct a systematic meta-analysis:
- Inclusion criteria: Studies with disclosed purity (>95%), cell lines from authenticated repositories (e.g., ATCC), and MTT/WST-1 assays.
- Exclusion criteria: Data from unspecified serum conditions or unvalidated cytotoxicity endpoints. Use random-effects models to calculate IC50 heterogeneity (I² statistic). Explore subgroup differences via meta-regression (e.g., cell type, exposure duration) .
Interdisciplinary Applications
Q. What computational-biological hybrid approaches predict Asparaginyl-Valine's interactions with non-target proteins?
Combine:
- In silico: Molecular docking (AutoDock Vina) against human proteome homology models.
- In vitro: Affinity proteomics (pulldown assays with streptavidin-tagged peptide + LC-MS/MS).
- Validation: CRISPR-Cas9 knockdown of top candidate proteins in relevant disease models. Prioritize proteins with >20% binding energy convergence between methods .
Ethical & Methodological Standards
Q. How to ensure compliance with FAIR principles when publishing Asparaginyl-Valine datasets?
- Findable: Deposit raw spectra in repositories (e.g., MetaboLights) with unique DOIs.
- Accessible: Use open formats (mzML for MS, JCAMP-DX for NMR).
- Interoperable: Annotate metadata using CHEBI ontology (CHEBI:XXXXX).
- Reusable: Provide synthesis protocols in electronic lab notebooks (e.g., LabArchives) with version control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
